2,6-Dimethyl-4-nitrobenzoic acid molecular structure and weight
2,6-Dimethyl-4-nitrobenzoic acid molecular structure and weight
An In-Depth Technical Guide to 2,6-Dimethyl-4-nitrobenzoic Acid: Structure, Properties, and Analysis
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethyl-4-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in chemical synthesis and drug development. The document delineates the molecule's core structural features, physicochemical properties, and a proposed synthetic pathway grounded in established chemical principles. Furthermore, it outlines detailed protocols for structural elucidation using modern analytical techniques, including mass spectrometry, NMR, and IR spectroscopy. The guide emphasizes the causal reasoning behind experimental design and data interpretation, equipping the reader with the foundational knowledge required for the confident synthesis and characterization of this compound.
Molecular Identity and Physicochemical Properties
2,6-Dimethyl-4-nitrobenzoic acid is a unique chemical entity characterized by significant steric hindrance around its carboxylic acid functional group, a feature that can profoundly influence its reactivity and potential applications as a chemical intermediate.
Core Molecular Structure
The fundamental identity of this compound is established by its specific arrangement of functional groups on a benzene ring.
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IUPAC Name: 2,6-Dimethyl-4-nitrobenzoic acid
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CAS Number: 90564-17-3[1]
The structure features a benzoic acid backbone with two methyl groups positioned ortho to the carboxylate (positions 2 and 6) and a nitro group positioned para to the carboxylate (position 4).
Structural Visualization
The two-dimensional chemical structure provides a clear representation of atomic connectivity.
Caption: Retrosynthetic workflow for the target compound.
Detailed Experimental Protocol: Oxidation of 2,6-Dimethyl-4-nitrotoluene
This protocol is based on well-established methods for the oxidation of alkylbenzenes, such as the oxidation of p-nitrotoluene. [4]The use of a strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation.
Objective: To synthesize 2,6-dimethyl-4-nitrobenzoic acid via the oxidation of 2,6-dimethyl-4-nitrotoluene.
Materials:
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2,6-Dimethyl-4-nitrotoluene
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH) or Pyridine/Water
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Hydrochloric acid (HCl), concentrated
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Sodium bisulfite (NaHSO₃)
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Deionized water
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Filtration apparatus (Büchner funnel)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,6-dimethyl-4-nitrotoluene (1.0 eq.) in an aqueous solution. A basic solution (e.g., dilute NaOH) or a co-solvent system like pyridine/water can be used to facilitate the reaction.
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Addition of Oxidant: Heat the mixture to reflux (approximately 90-100°C). Slowly and in portions, add potassium permanganate (approx. 3.0 eq.) to the stirring solution. The purple color of the permanganate will dissipate as it is consumed. The rate of addition should be controlled to maintain a gentle reflux and prevent a runaway reaction.
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Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. The reaction is typically complete after 2-4 hours of reflux after the final addition of KMnO₄.
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Workup - Quenching: After cooling the reaction mixture to room temperature, any excess KMnO₄ is quenched by the careful addition of a reducing agent, such as solid sodium bisulfite, until the purple color disappears completely.
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Workup - Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to ensure all the product (as its sodium salt) is collected in the filtrate.
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Workup - Acidification: Transfer the clear, colorless filtrate to a beaker and cool it in an ice bath. With vigorous stirring, slowly acidify the solution by adding concentrated HCl. 2,6-Dimethyl-4-nitrobenzoic acid will precipitate out as a solid as the pH becomes strongly acidic.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the product on the filter with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Causality in Experimental Design
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Choice of Oxidant: Potassium permanganate is a powerful and cost-effective oxidant capable of converting an alkyl side chain of an aromatic ring to a carboxylic acid. The reaction proceeds because the benzylic protons are susceptible to hydrogen abstraction, initiating the oxidation cascade.
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Reaction Conditions: The reaction is performed under reflux to provide the necessary activation energy for the C-H bond cleavage. The basic or pyridine/water medium helps to solubilize the permanganate and the organic substrate, increasing the reaction rate.
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Acidification Step: The product of the oxidation is the sodium or potassium salt of the carboxylic acid, which is soluble in water. Acidification protonates the carboxylate anion, rendering the free carboxylic acid insoluble and allowing for its isolation by precipitation.
Structural Elucidation and Analytical Protocols
Confirming the molecular structure and purity of the synthesized product is a critical step. A combination of spectroscopic methods provides unambiguous evidence of the compound's identity.
Caption: General analytical workflow for structure confirmation.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound.
Protocol (Electrospray Ionization - ESI):
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infuse the solution directly into the ESI source of the mass spectrometer.
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Acquire spectra in both positive and negative ion modes.
Expected Data and Interpretation:
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Negative Ion Mode ([M-H]⁻): The primary ion observed will correspond to the deprotonated molecule. The expected m/z (mass-to-charge ratio) would be 194.05, calculated from the molecular weight of 195.17 minus the mass of a proton.
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Positive Ion Mode ([M+H]⁺): A less common but possible ion would be the protonated molecule at an m/z of 196.06.
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Trustworthiness: The observation of an ion with a mass corresponding to the calculated exact mass of the target molecule provides strong evidence of its successful synthesis.
¹H NMR Spectroscopy
Purpose: To determine the proton environment and confirm the substitution pattern on the aromatic ring.
Protocol:
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Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
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Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Predicted Spectrum and Interpretation:
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~13 ppm (singlet, broad, 1H): This signal corresponds to the highly deshielded carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
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~8.2 ppm (singlet, 2H): This singlet represents the two equivalent aromatic protons. They are located meta to the carboxyl group and ortho to the strongly electron-withdrawing nitro group, which shifts them significantly downfield. The appearance as a singlet confirms the symmetrical 2,4,6-substitution pattern.
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~2.4 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups (-CH₃) at the 2 and 6 positions. They appear as a single peak due to the molecule's symmetry.
Infrared (IR) Spectroscopy
Purpose: To identify the key functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact.
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Acquire the IR spectrum, typically over a range of 4000-600 cm⁻¹.
Expected Absorptions and Interpretation:
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3200-2500 cm⁻¹ (broad): Characteristic O-H stretch of a carboxylic acid, often overlapping with C-H stretches.
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~1710 cm⁻¹ (strong, sharp): C=O (carbonyl) stretch of the carboxylic acid. This is a highly reliable and intense peak.
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~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro (NO₂) group, respectively. These two strong absorptions are definitive evidence for the presence of the nitro functional group.
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~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
References
- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
- 2,6-Dimethyl-4-nitrobenzoic acid. BLD Pharm.
- N-(2,6-Dimethylphenyl)-4-nitrobenzamide | C15H14N2O3 | CID 477704. PubChem.
- 2,6-DIMETHYL-4-NITROPHENOL synthesis. ChemicalBook.
- 2,6-Dimethyl-4-nitrophenol 98 2423-71-4. Sigma-Aldrich.
- Nitrobenzoic acids and deriv
- 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413. PubChem.
- 6954-70-7 | 2,5-Dimethyl-4-nitrobenzoic acid. ChemScene.
- p-NITROBENZOIC ACID. Organic Syntheses Procedure.
